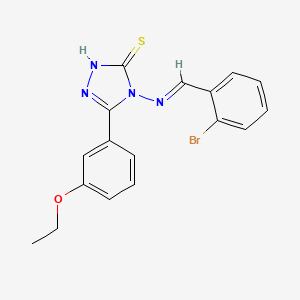

4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

CAS No. |

497921-75-2 |

|---|---|

Molecular Formula |

C17H15BrN4OS |

Molecular Weight |

403.3 g/mol |

IUPAC Name |

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15BrN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |

InChI Key |

LEMAZMLIWWERPU-YBFXNURJSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Esterification of a Carboxylic Acid

A 3-ethoxyphenyl-substituted carboxylic acid (e.g., 3-ethoxybenzoic acid) undergoes esterification under acidic conditions to form the methyl ester. Microwave irradiation accelerates this step, improving yields and reducing reaction times.

Example Reaction:

Hydrazinolysis

The ester is treated with hydrazine monohydrate to yield the hydrazide intermediate. This step is critical for forming the triazole-thione scaffold.

Example Reaction:

Cyclization with Carbon Disulfide (CS₂)

The hydrazide reacts with CS₂ in the presence of KOH to form the triazole-thione core. This step involves nucleophilic attack by the hydrazide’s sulfur atom, followed by cyclization.

Example Reaction:

Schiff Base Formation

The triazole-thione core undergoes condensation with 2-bromobenzaldehyde to introduce the benzylideneamino group. This reaction is optimized under acidic or microwave-assisted conditions.

Conventional Condensation

In ethanol with acetic acid as a catalyst, the triazole-thione reacts with 2-bromobenzaldehyde to form the Schiff base. The E -isomer is predominantly formed due to steric and electronic factors.

Example Reaction:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time and improving yields. For example, a 93% yield was achieved in 11 minutes for analogous compounds.

Table 1: Comparison of Reaction Conditions

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 270 minutes | 11 minutes |

| Yield | 77% | 93% |

| Temperature | Reflux (80°C) | 287°C (MW) |

Key Optimization Strategies

Solvent Selection

Ethanol is widely used due to its compatibility with CS₂ and hydrazine hydrazide reactions. Polar aprotic solvents (e.g., DMF) may enhance solubility but are less commonly reported.

Catalyst Use

Acetic acid or glacial acetic acid facilitates protonation of the aldehyde carbonyl group, accelerating Schiff base formation.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

The 1,2,4-triazole derivatives are well-known for their antibacterial properties. Research indicates that compounds similar to 4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the bromobenzylidene moiety may enhance the binding affinity to bacterial enzymes, which is crucial for their survival.

2. Antifungal Properties

Studies have shown that triazole compounds can inhibit fungal growth by interfering with ergosterol biosynthesis. This compound's structural features may contribute to its efficacy against fungal infections, making it a candidate for further antifungal studies .

3. Anticancer Activity

Some derivatives of 1,2,4-triazoles have been investigated for anticancer properties. The compound's ability to interact with DNA and enzymes involved in cell proliferation suggests potential as an anticancer agent . Further research is needed to elucidate its mechanisms of action in cancer cells.

Material Science Applications

1. Corrosion Inhibition

Research indicates that triazole derivatives can serve as effective corrosion inhibitors for metals. The interaction of the thione group with metal surfaces can form protective films that prevent oxidation . This application is particularly valuable in industrial settings where metal degradation poses significant challenges.

2. Molecular Sensors

Due to their ability to interact with metal ions and other analytes, triazoles can be utilized in the development of molecular sensors. The unique electronic properties of this compound may allow for selective detection of specific ions or molecules in various environments .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and thiosemicarbazones. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have highlighted the applications of triazole derivatives:

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related 1,2,4-triazole-5(4H)-thione derivatives:

Key Insights

Substituent Effects on Bioactivity :

- Halogenated Benzylidenes : Bromine and chlorine at the benzylidene aromatic ring enhance antimicrobial and anti-inflammatory activities via halogen bonding with biological targets .

- Phenyl Substituents : Electron-donating groups (e.g., ethoxy) improve lipophilicity and bioavailability, while electron-withdrawing groups (e.g., fluoro) enhance metabolic stability .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction time (30–60 minutes) compared to conventional reflux (8–15 hours) and improves yields (70–85% vs. 50–70%) .

Tautomerism and Stability :

- The thione form (C=S) predominates over thiol (S-H) in crystalline states, as confirmed by X-ray studies. This tautomer influences hydrogen bonding and crystal packing .

Biological Performance: Compounds with bulky substituents (e.g., di-tert-butyl, quinoline) show enhanced antioxidant and anticancer activities due to improved steric shielding and π-π stacking . Hydrophilic groups (e.g., hydroxy, amino) facilitate water solubility but may reduce cell permeability .

Biological Activity

4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound features a unique structure that includes a triazole ring, a thione functional group, and both bromobenzylidene and ethoxyphenyl substituents. Its molecular formula is C₁₄H₁₃BrN₄OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of this compound typically involves the condensation of 2-bromobenzaldehyde with 3-amino-1,2,4-triazole-5-thione in the presence of a suitable catalyst under reflux conditions. The reaction is generally carried out in solvents such as ethanol or methanol. The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes critical for bacterial survival, such as DNA gyrase. This interaction suggests possible applications in antimicrobial therapies .

- Antimicrobial Activity: It has demonstrated significant antimicrobial and antifungal properties against various pathogens. For instance, studies have indicated comparable antibacterial activity against Mycobacterium tuberculosis when compared to standard drugs .

Biological Activities

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; potential use in treating infections. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines; further research needed for mechanisms. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Antioxidant | Capable of scavenging free radicals, contributing to cellular protection. |

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Studies: A study comparing various triazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays: In vitro assays on human cancer cell lines revealed that this compound induces apoptosis in cancer cells at micromolar concentrations. Further investigations into its mechanism indicated that it may disrupt mitochondrial function.

- Molecular Docking Studies: Computational docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival pathways. This binding affinity supports its potential as a lead compound in drug design for cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, and how are reaction conditions optimized?

The compound is synthesized via condensation of 2-bromobenzaldehyde with 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione under acidic reflux conditions. Key optimization parameters include:

- Solvent selection : Ethanol or methanol for improved solubility and yield .

- Catalyst : Hydrochloric acid to accelerate Schiff base formation .

- Purification : Recrystallization from polar solvents (e.g., methanol) or column chromatography for high-purity isolation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Elemental analysis (CHNS) : Validates empirical formula and purity .

- 1H NMR : Identifies proton environments (e.g., imine proton at δ 8.5–9.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Chromatography : HPLC or TLC to assess purity (>95%) .

Q. What standardized in vitro assays evaluate its preliminary biological activity?

- Antimicrobial activity : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Kinetic assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values .

Advanced Research Questions

Q. How do crystallographic studies elucidate its molecular conformation and solid-state interactions?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : ~67.5° between the triazole ring and aryl substituents, influencing planarity and π-π stacking .

- Hydrogen bonding : N–H···S and O–H···S interactions stabilize crystal packing and enhance thermal stability .

- Torsional parameters : Substituent orientation (e.g., ethoxy group) affects molecular flexibility .

Q. What computational approaches predict its electronic properties and bioactivity?

- DFT calculations : Optimize geometry, HOMO-LUMO gaps (e.g., ~4.5 eV), and molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding modes with enzymes (e.g., COX-2, dihydrofolate reductase) to prioritize synthetic analogs .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments .

Q. How do substituent variations at positions 3 and 4 influence structure-activity relationships (SAR)?

SAR studies on triazole-thione derivatives demonstrate:

Q. How can contradictory biological activity data across studies be resolved methodologically?

- Standardization : Use identical microbial strains (e.g., ATCC standards) and assay conditions (pH, temperature) .

- Orthogonal assays : Cross-validate enzyme inhibition results with cellular models (e.g., E. coli vs. P. aeruginosa) .

- Dose-response curves : Ensure IC50/EC50 values are derived from ≥3 independent replicates .

Data Contradiction Analysis

Example Issue : Discrepancies in reported antimicrobial activity against E. coli.

- Hypothesis 1 : Variability in bacterial membrane permeability due to substituent electronic effects.

- Resolution : Compare logP values of analogs; higher lipophilicity correlates with improved Gram-negative activity .

- Hypothesis 2 : Differences in assay media (e.g., cation-adjusted Mueller-Hinton vs. LB broth).

- Resolution : Re-test compounds under CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.